3-Amino-N,N-dimethylbenzamide
Overview
Description
3-Amino-N,N-dimethylbenzamide is an organic compound with the empirical formula C9H12N2O . It has a molecular weight of 164.20 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of 3-Amino-N,N-dimethylbenzamide is O=C(N©C)C1=CC=CC(N)=C1 . The InChI representation is 1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 .Physical And Chemical Properties Analysis
3-Amino-N,N-dimethylbenzamide is a solid compound . Its empirical formula is C9H12N2O and it has a molecular weight of 164.20 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes: 3-Amino-N,N-dimethylbenzamide has been synthesized in various studies, highlighting its importance in chemical synthesis. For instance, a study by Zhang Zho (2014) demonstrated the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, through a series of chlorination, oxidation, and ammonolysis. This indicates the compound's potential for diverse chemical applications.
Potential in Pharmacology
- Antiarrhythmic Potential: Research into similar compounds, such as those by D. Yung et al. (1972), suggests potential pharmacological uses. Their study on 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides revealed properties useful in prolonging the effective refractory period in rabbit atria, indicating potential antiarrhythmic applications. While not directly about 3-Amino-N,N-dimethylbenzamide, the findings suggest a wider scope of research into similar compounds.
Chemical Reactions and Properties
- Proton Affinity Studies: The study of proton affinity and the behavior of similar compounds under different chemical conditions is crucial. For instance, H. Grützmacher and Anke Caltapanides (1998) explored the proton affinity of 2,6-dimethylbenzamide and its derivatives, providing insights into the chemical behavior of related compounds.
Biochemical and Biophysical Studies
- DNA Repair Mechanisms: A study by V. Bohr and H. Klenow (1981) demonstrated that 3-aminobenzamide stimulates DNA repair in human lymphocytes. This kind of research provides a foundation for understanding how similar compounds might interact with biological systems.
Experimental Techniques and Improvements
- Improved Synthesis Techniques: Research like that of Lin Xue (2013) offers improved methods for synthesizing compounds similar to 3-Amino-N,N-dimethylbenzamide, which is vital for practical applications in various scientific fields.
Safety And Hazards
3-Amino-N,N-dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3-amino-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLRAXAVPPVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329889 | |
Record name | 3-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N-dimethylbenzamide | |
CAS RN |
33322-60-0 | |
Record name | 3-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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